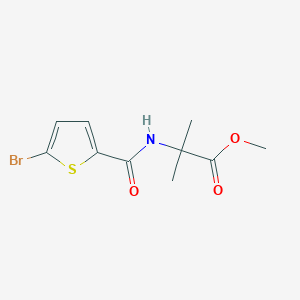

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry and material science. This compound is characterized by the presence of a bromine atom attached to the thiophene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate typically involves the reaction of 5-bromothiophene-2-carboxylic acid with appropriate reagents to form the desired ester and amide functionalities. One common method involves the use of methyl chloroformate and a suitable amine under basic conditions to achieve the esterification and amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

Common Reagents and Conditions

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products

The major products formed from these reactions include substituted thiophene derivatives, sulfoxides, sulfones, thiols, and thioethers .

Scientific Research Applications

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The bromine atom on the thiophene ring can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the amide and ester functionalities can form hydrogen bonds with target proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-(5-chlorothiophene-2-carboxamido)-2-methylpropanoate

- Methyl 2-(5-fluorothiophene-2-carboxamido)-2-methylpropanoate

- Methyl 2-(5-iodothiophene-2-carboxamido)-2-methylpropanoate

Uniqueness

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties .

Biological Activity

Methyl 2-(5-bromothiophene-2-carboxamido)-2-methylpropanoate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanism of action, therapeutic potential, and related case studies.

- Chemical Formula : C12H14BrN\O2S

- Molecular Weight : 301.21 g/mol

- CAS Number : 20045-77-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways.

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit specific enzymes that play a role in cancer progression. For instance, it acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), which is implicated in immune evasion by tumors .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which can protect cells from oxidative stress and damage, contributing to its potential therapeutic effects in conditions like cancer .

Anticancer Activity

Recent research has highlighted the anticancer properties of this compound. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15.3 | Apoptosis induction |

| MCF-7 (Breast) | 12.7 | Cell cycle arrest |

| A549 (Lung) | 10.5 | Reactive oxygen species generation |

Case Studies

- Study on HeLa Cells : In a controlled experiment, treatment with this compound resulted in a significant reduction in cell viability after 48 hours, indicating its potent anticancer effects .

- In Vivo Studies : Animal models have shown that administration of this compound leads to tumor regression in xenograft models, suggesting that it may be effective in reducing tumor size and preventing metastasis.

Toxicity and Safety Profile

While the compound exhibits promising biological activity, its safety profile must be carefully evaluated. Toxicological assessments indicate that at therapeutic doses, the compound shows low cytotoxicity towards normal cells compared to cancer cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Future Directions

Research into this compound is ongoing, with several avenues for future investigation:

- Combination Therapies : Exploring the efficacy of this compound in combination with existing chemotherapy agents.

- Mechanistic Studies : Further elucidating the molecular pathways through which this compound exerts its effects.

- Clinical Trials : Initiating clinical trials to evaluate its safety and efficacy in human subjects.

Properties

Molecular Formula |

C10H12BrNO3S |

|---|---|

Molecular Weight |

306.18 g/mol |

IUPAC Name |

methyl 2-[(5-bromothiophene-2-carbonyl)amino]-2-methylpropanoate |

InChI |

InChI=1S/C10H12BrNO3S/c1-10(2,9(14)15-3)12-8(13)6-4-5-7(11)16-6/h4-5H,1-3H3,(H,12,13) |

InChI Key |

JBMJZMRZYWGNHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)OC)NC(=O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.